molecular formula C19H24N4O2S B2960633 7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2960633
M. Wt: 372.5 g/mol
InChI Key: JWEMAIXAXWGFFA-UHFFFAOYSA-N
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Description

7-Isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS: 376625-24-0) is a xanthine-derived purine dione with structural modifications at positions 3, 7, and 8. The molecule features:

  • 3-Methyl group: Common in xanthine derivatives (e.g., theophylline).
  • 7-Isopentyl chain: A branched alkyl substituent enhancing lipophilicity.
  • 8-((4-Methylbenzyl)thio) group: A sulfur-containing aromatic moiety, distinguishing it from classical xanthines like caffeine .

Its synthesis typically involves alkylation and thioetherification at position 8, as seen in related compounds .

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)9-10-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEMAIXAXWGFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes isopentyl and thioether functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4OSC_{19}H_{24}N_4OS with a molecular weight of approximately 364.48 g/mol. The structure features a purine core with substituents that can modify its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have reported the potential of purine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity : The presence of thioether groups in the structure may enhance antimicrobial properties. Research has demonstrated that modifications in purine derivatives can lead to increased activity against bacterial strains .

Anticancer Activity

A study focusing on the synthesis and evaluation of purine derivatives found that certain modifications led to significant anticancer activity. Specifically, derivatives with bulky substituents showed enhanced potency against breast and lung cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Cell cycle arrest
7-Isopentyl...MCF-7TBDTBD

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of various purine derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with thioether functionalities exhibited enhanced activity compared to their non-thioether counterparts .

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a novel purine derivative demonstrated promising results in reducing tumor size and improving patient outcomes. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Case Study on Antimicrobial Resistance : A laboratory study evaluated the efficacy of various purine derivatives against antibiotic-resistant strains of bacteria. Results showed that specific modifications led to significant reductions in bacterial growth, suggesting potential for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Modifications at Position 8

Position 8 substitutions critically influence pharmacological and physicochemical properties. Key analogs include:

Oxygen-Based Substituents
  • 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione (3j) :
    • Replaces the thioether with a pyridinyloxy group.
    • Key Finding : Abolishes central nervous system (CNS) stimulation while retaining analgesic activity .
  • 1,3,7-Trimethyl-8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione (3m) :
    • Incorporates a chloro-trifluoromethylpyridinyloxy group.
    • Activity : Similar loss of CNS effects but enhanced metabolic stability due to halogenation .
Sulfur-Based Substituents
  • 7-Isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Structural isomer with a 3-methylbenzylthio group.
  • 1,3,7-Trimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (20) :
    • Sulfonyl group increases polarity and oxidation state.
    • Synthesis : Derived from 8-chloro precursors via nucleophilic substitution .
Alkyl/Arylalkyl Substituents
  • 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione (3-29A): Features a fluorinated alkyl chain.
  • 1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (73f) :
    • Lacks the thioether, substituting a benzyl group.
    • Data : Molecular weight 331, melting point 195–197°C .

Pharmacological Potential

  • Thioether Derivatives: The 8-((4-methylbenzyl)thio) group may enhance selectivity for non-CNS targets (e.g., peripheral adenosine receptors) compared to oxygen-based analogs .

Q & A

Q. What synthetic routes are commonly employed for purine-2,6-dione derivatives, and how can they be adapted for this compound?

Synthesis of purine-2,6-dione derivatives typically involves alkylation, substitution, or coupling reactions. For example, 8-chloro intermediates (e.g., 8-chloro-1,3-dimethylpurine-2,6-dione) can undergo nucleophilic substitution with thiols or amines under basic conditions (e.g., K2_2CO3_3 in DMF) . Adapting this for 7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-purine-dione would require:

  • Stepwise alkylation at the 7-position using isopentyl bromide.
  • Thioether formation via substitution of an 8-chloro intermediate with 4-methylbenzylthiol.
  • Purification via column chromatography or recrystallization, as demonstrated in purine-dione syntheses .

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

  • 1H/13C NMR : Compare chemical shifts to related compounds (e.g., 3,7-dimethylpurine-diones show characteristic methyl resonances at δ 3.40–3.93 ppm) .
  • FTIR : Detect carbonyl stretches (~1650–1700 cm1^{-1}) and thioether C-S bonds (~600–700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight using HRMS or ESI-TOF, as seen in purine-dione analogs .

Advanced Research Questions

Q. What strategies optimize reaction yields for 8-thioether substitution in purine-diones?

Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiolate ion availability.
  • Temperature Control : Reactions at 50–60°C balance reactivity and side-product formation . Contradictions in yields (e.g., 49% vs. 67% in similar reactions ) highlight the need for tailored optimization.

Q. How can computational methods predict the biological activity of this compound?

  • Docking Studies : Target enzymes like aldehyde dehydrogenase (ALDH) or DPP-4, given structural similarities to NCT-501 (an ALDH inhibitor) and linagliptin (a DPP-4 inhibitor) .
  • QSAR Modeling : Correlate substituent effects (e.g., isopentyl chain length, thioether bulkiness) with activity using data from purine-dione analogs .

Q. What analytical challenges arise in distinguishing regioisomers during synthesis?

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns, as applied in purine-dione purifications .
  • 2D NMR (e.g., NOESY) : Identify spatial proximity of substituents (e.g., isopentyl vs. methyl groups) .
  • Isotopic Labeling : Track substitution patterns via 13^{13}C-labeled intermediates .

Methodological Considerations

Q. How should researchers address discrepancies in spectroscopic data across similar compounds?

  • Cross-Validation : Compare data with structurally characterized analogs (e.g., 1,3,7-trimethyl-8-(trifluoromethyl)-purine-dione ).
  • Dynamic NMR : Resolve conformational equilibria causing split peaks (e.g., rotameric thioether groups) .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

  • Kinetic Assays : Measure IC50_{50} against ALDH or kinases using fluorogenic substrates (e.g., resorufin-based probes) .
  • Cellular Necroptosis Models : Adapt protocols from mixed lineage kinase domain-like (MLKL) inhibition studies .

Data Contradiction Analysis

Q. How can conflicting reactivity data in purine-dione synthesis be resolved?

  • Mechanistic Studies : Probe intermediates via in situ IR or LC-MS to identify side reactions (e.g., over-alkylation) .
  • Solvent/Base Screening : Test alternatives to DMF/K2_2CO3_3 (e.g., acetonitrile/DBU) to minimize hydrolysis .

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